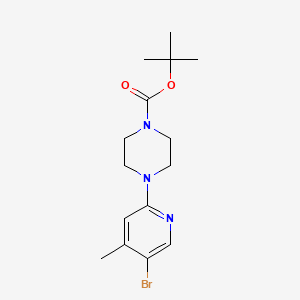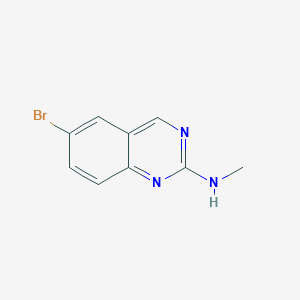
6-溴-N-甲基喹唑啉-2-胺
描述
6-bromo-N-methylquinazolin-2-amine is a heterocyclic compound with a quinazoline moiety. Quinazoline derivatives are known for their significant biological and pharmaceutical properties, making them valuable in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring.
科学研究应用
6-bromo-N-methylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
作用机制
Target of Action
6-Bromo-N-methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities Quinazoline derivatives have been studied for their potential against several biological targets .
Mode of Action
Quinazoline derivatives have been shown to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The structure-activity relationship studies have explored the specific structural features of their biological targets .
Biochemical Pathways
Quinazoline derivatives have been associated with various biochemical pathways due to their diverse pharmacological responses .
Result of Action
One study suggests that a 6-bromo-substituted-quinazolinone derivative exhibited significant anti-inflammatory activity .
生化分析
Biochemical Properties
6-Bromo-N-methylquinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including 6-bromo-N-methylquinazolin-2-amine, have been shown to inhibit enzymes such as dihydrofolate reductase and kinases . These interactions are crucial as they can modulate cellular processes and pathways, leading to potential therapeutic applications.
Cellular Effects
The effects of 6-bromo-N-methylquinazolin-2-amine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, 6-bromo-N-methylquinazolin-2-amine may affect cellular phosphorylation, further influencing cell signaling and function.
Molecular Mechanism
At the molecular level, 6-bromo-N-methylquinazolin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, quinazoline derivatives can inhibit kinase activity, which is essential for cell signaling and growth . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 6-bromo-N-methylquinazolin-2-amine in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that quinazoline derivatives, including 6-bromo-N-methylquinazolin-2-amine, exhibit stability under specific conditions, but may degrade over time . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, which is essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-bromo-N-methylquinazolin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
6-Bromo-N-methylquinazolin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels . For instance, quinazoline derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 6-bromo-N-methylquinazolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, quinazoline derivatives can be transported across cell membranes by ATP-binding cassette transporters, affecting their intracellular concentration and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-bromo-N-methylquinazolin-2-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, quinazoline derivatives can localize to the nucleus, where they interact with DNA and modulate gene expression. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methylquinazolin-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with N-benzyl cyanamides under acidic conditions . Another method includes the use of 2-aminobenzoic acid derivatives, which undergo amidation and cyclization reactions to form the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-bromo-N-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
相似化合物的比较
Similar Compounds
6-bromo-2-methylquinoline: Similar in structure but lacks the nitrogen atom at the 2nd position.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Exhibits potent anticancer activity.
6-bromo-2-methoxyquinolin-3-yl: Known for its antimicrobial properties.
Uniqueness
6-bromo-N-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its significant biological properties make it a valuable compound in medicinal chemistry and industrial applications .
属性
IUPAC Name |
6-bromo-N-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCYTTMHAGTBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582073 | |
| Record name | 6-Bromo-N-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-77-1 | |
| Record name | 6-Bromo-N-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



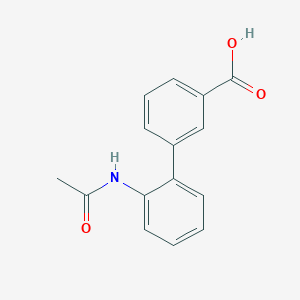

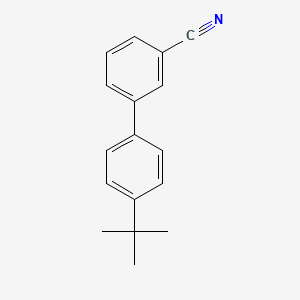
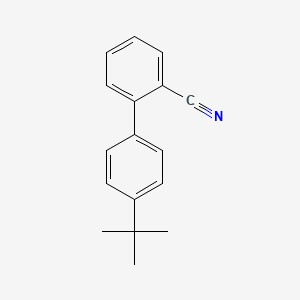
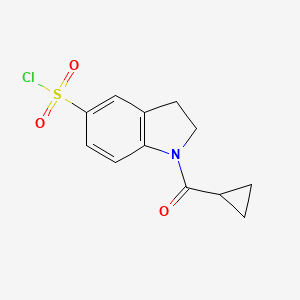
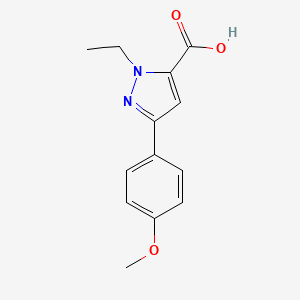
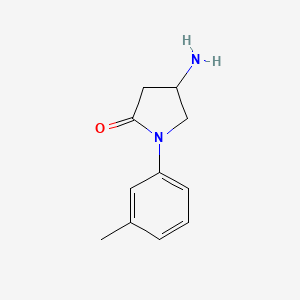
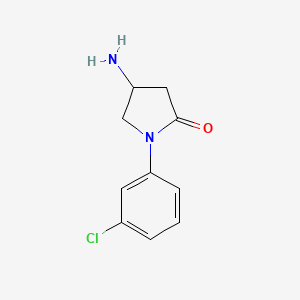
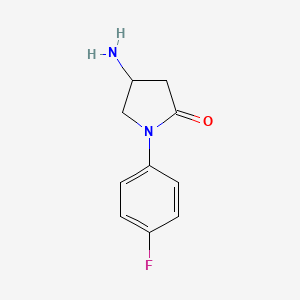
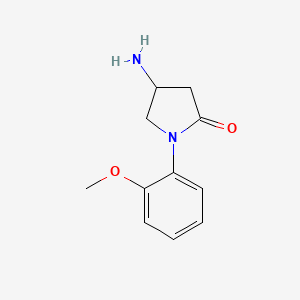
![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

